4-(6-Methoxynaphthalen-2-yl)aniline
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Overview
Description
4-(6-Methoxynaphthalen-2-yl)aniline is an organic compound with the molecular formula C17H15NO It is characterized by the presence of a methoxy group attached to the naphthalene ring and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxynaphthalen-2-yl)aniline typically involves the reaction of 6-methoxy-2-naphthylamine with aniline under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Methoxynaphthalen-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
4-(6-Methoxynaphthalen-2-yl)aniline has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)aniline largely depends on its specific application. In antibacterial studies, it has been shown to inhibit bacterial growth by targeting specific enzymes involved in fatty acid biosynthesis . The methoxy and aniline groups play a crucial role in its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Nabumetone: A non-steroidal anti-inflammatory drug (NSAID) with a similar methoxy-naphthalene structure.
Naproxen: Another NSAID with structural similarities, particularly in the naphthalene ring system.
Uniqueness: 4-(6-Methoxynaphthalen-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)aniline |
InChI |
InChI=1S/C17H15NO/c1-19-17-9-6-14-10-13(2-3-15(14)11-17)12-4-7-16(18)8-5-12/h2-11H,18H2,1H3 |
InChI Key |
VQWGXSRIAFDIBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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